REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH2:6][P:7](=[O:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14].[Na+:16].[OH-:15]>>[O:3]=[C:4]([OH:5])[CH2:6][P:7](=[O:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOP(=O)(CC(=O)O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |